molecular formula C16H18ClNO2 B6144288 {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine CAS No. 1156994-13-6

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine

Cat. No.: B6144288
CAS No.: 1156994-13-6
M. Wt: 291.77 g/mol
InChI Key: ZFCMCAHFXXVFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[3-(4-Chlorophenoxy)propoxy]phenyl}methanamine is an organic compound with the molecular formula C 16 H 18 ClNO 2 and a molecular weight of 291.77 . It is identified by the CAS Number 1156994-13-6 . The SMILES notation for this compound is NCC1=CC=C(OCCCOC2=CC=C(Cl)C=C2)C=C1 . This chemical is intended for research applications and development purposes. As a phenylmethanamine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. The product is handled with cold-chain transportation to ensure stability. For more detailed information, please refer to the product documents or contact us directly.

Properties

IUPAC Name

[4-[3-(4-chlorophenoxy)propoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-14-4-8-16(9-5-14)20-11-1-10-19-15-6-2-13(12-18)3-7-15/h2-9H,1,10-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMCAHFXXVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Williamson Synthesis

The initial step involves coupling 4-chlorophenol with a nitro-substituted bromoalkoxy intermediate to establish the propoxy linkage. A plausible sequence begins with synthesizing 1-bromo-3-(4-nitrophenoxy)propane through the reaction of 4-nitrophenol with 1,3-dibromopropane under basic conditions:

4-Nitrophenol+1,3-DibromopropaneNaOH, EtOHBr-(CH2)3-O-C6H4-NO2+HBr\text{4-Nitrophenol} + \text{1,3-Dibromopropane} \xrightarrow{\text{NaOH, EtOH}} \text{Br-(CH}2\text{)}3\text{-O-C}6\text{H}4\text{-NO}_2 + \text{HBr}

Subsequently, this intermediate undergoes a second Williamson reaction with 4-chlorophenol in a polar aprotic solvent (e.g., DMF) at 80–100°C for 8–12 hours, yielding 4-nitrobenzyl-3-(4-chlorophenoxy)propyl ether :

Br-(CH2)3-O-C6H4-NO2+4-Cl-C6H4-OHK2CO3,ΔNO2-C6H4-O-(CH2)3-O-C6H4-Cl+KBr\text{Br-(CH}2\text{)}3\text{-O-C}6\text{H}4\text{-NO}2 + \text{4-Cl-C}6\text{H}4\text{-OH} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{NO}2\text{-C}6\text{H}4\text{-O-(CH}2\text{)}3\text{-O-C}6\text{H}4\text{-Cl} + \text{KBr}

Key Reaction Parameters:

  • Base: Potassium carbonate or sodium hydride for deprotonation.

  • Solvent: DMF or acetone for optimal nucleophilic substitution.

  • Temperature: 80–100°C to accelerate reaction kinetics.

Nitro Group Reduction to Primary Amine

The nitro-substituted intermediate is reduced to the target amine using catalytic hydrogenation. Palladium on carbon (10% Pd/C) under 1–3 atm H₂ pressure in ethanol achieves near-quantitative conversion within 2–4 hours:

NO2-C6H4-O-(CH2)3-O-C6H4-ClH2,Pd/CNH2-C6H4-O-(CH2)3-O-C6H4-Cl\text{NO}2\text{-C}6\text{H}4\text{-O-(CH}2\text{)}3\text{-O-C}6\text{H}4\text{-Cl} \xrightarrow{\text{H}2, \text{Pd/C}} \text{NH}2\text{-C}6\text{H}4\text{-O-(CH}2\text{)}3\text{-O-C}6\text{H}_4\text{-Cl}

Alternative Reducing Systems:

  • Iron/HCl: Slower but cost-effective for large-scale operations.

  • Sodium Dithionite: Suitable for acid-sensitive substrates.

Optimization of Reaction Conditions

Etherification Efficiency

The choice of base significantly impacts Williamson reaction yields. Comparative studies in analogous systems show that K₂CO₃ in DMF affords 85–90% conversion, whereas NaOH in ethanol yields only 60–70% due to inferior solubility. Ultrasonic irradiation, as demonstrated in pyrano[2,3-c]pyrazole syntheses, could further enhance reaction rates by improving mass transfer, though this remains untested for the target compound.

Hydrogenation Selectivity

Catalyst loading and hydrogen pressure critically influence nitro reduction efficiency. Excess Pd/C (>5 wt%) risks over-reduction or debenzylation, while pressures above 3 atm may compromise safety without improving yields.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

4.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, 8H, aromatic), 4.10 (t, J=6.4 Hz, 2H, OCH₂), 3.95 (t, J=6.0 Hz, 2H, OCH₂), 3.45 (s, 2H, CH₂NH₂), 2.10 (quin, J=6.2 Hz, 2H, CH₂CH₂CH₂).

  • ¹³C NMR: Signals at δ 156.8 (C-O), 129.5–114.2 (aromatic carbons), 67.3–64.1 (OCH₂), 43.1 (CH₂NH₂).

4.2. Mass Spectrometry (ESI-MS)

  • Molecular Ion: m/z 291.77 [M+H]⁺, consistent with C₁₆H₁₈ClNO₂.

4.3. Infrared Spectroscopy (IR)

  • Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether), and 810 cm⁻¹ (C-Cl).

Comparative Analysis of Alternative Pathways

While the Williamson route dominates current protocols, emerging methods merit consideration:

5.1. Ullmann Coupling
Copper-catalyzed coupling of 4-chlorophenol with a brominated nitro precursor could bypass multi-step ether synthesis. However, high temperatures (>150°C) and ligand requirements (e.g., phenanthroline) render this less practical for scale-up.

5.2. Reductive Amination Direct amination of a ketone intermediate (e.g., 4-[3-(4-chlorophenoxy)propoxy]benzaldehyde) via Leuckart reaction remains unexplored but could streamline synthesis if optimized.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Psychoactive Substance Research

One of the most significant applications of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is in the study of new psychoactive substances (NPS). Research indicates that compounds with similar structures may exhibit stimulant properties akin to traditional psychostimulants like amphetamines.

  • Case Study : A study on phenmetrazine analogs demonstrated that structural modifications can lead to varying effects on monoamine transporters, suggesting that this compound could be investigated for its potential stimulant effects on dopamine and norepinephrine systems .

Antidepressant Activity

Compounds with similar amine functionalities have been evaluated for their antidepressant effects. The modulation of serotonin and norepinephrine transporters is crucial for developing effective antidepressants.

  • Research Insight : Studies have shown that certain phenylmethanamine derivatives can enhance serotonin release, indicating a potential pathway for antidepressant activity .

Polymer Chemistry

The unique structure of this compound makes it suitable for incorporation into polymer matrices, enhancing thermal stability and mechanical properties.

  • Application Example : Incorporating this compound into epoxy resins has been shown to improve adhesion properties and thermal resistance .

Nanocomposites

Research indicates that amine-functionalized compounds can be used to modify nanomaterials, improving their dispersion in polymer matrices.

  • Data Table: Properties of Nanocomposites with Amine Functionalization
Composite TypeAmine Compound UsedImprovement Achieved
Epoxy ResinThis compoundEnhanced thermal stability
PolyurethaneVarious aminesIncreased tensile strength

Chromatographic Techniques

The compound can serve as a reference standard in chromatographic analyses due to its distinct retention time and peak profile.

  • Application Insight : Its use in HPLC (High-Performance Liquid Chromatography) has been documented for the quantification of related compounds in forensic toxicology .

Mass Spectrometry

Mass spectrometry techniques can utilize this compound as an internal standard for accurate quantification in complex biological matrices.

Mechanism of Action

The mechanism of action of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmethanamine Derivatives

a. Positional Isomers and Halogen Variations
  • [4-(3’-Chlorobenzyloxy)phenyl]methanamine (20) (): Structural difference: Uses a benzyloxy (C₆H₅CH₂O-) linker with a meta-chloro substituent instead of propoxy and para-chloro. Benzyloxy’s rigidity vs. propoxy’s flexibility could affect pharmacokinetics.
  • (4-Phenoxyphenyl)methanamine hydrochloride (): Structural difference: Lacks the 4-chlorophenoxy group; instead, a simple phenoxy (C₆H₅O-) group is attached. Impact: Absence of the electron-withdrawing chlorine may decrease electrophilicity, reducing reactivity in downstream modifications .
b. Linker Modifications
  • [4-(2-Morpholinoethoxy)phenyl]methylamine (): Structural difference: Replaces the 4-chlorophenoxy group with a morpholinoethoxy (N-C₄H₈O-CH₂CH₂O-) substituent.
  • N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine (): Structural difference: Substitutes the methanamine group with a cyclopentylamine and adds a phenylmethoxy group. Impact: The cyclopentyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Functional Group Replacements

  • (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): Structural difference: Incorporates an oxadiazole heterocycle and a methoxyphenoxy group. Impact: The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methoxy group (electron-donating) contrasts with chlorine’s electron-withdrawing effects .
  • [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (): Structural difference: Features a propargyloxy (HC≡C-CH₂O-) group and methoxy substituent.

Data Table: Key Structural and Physical Comparisons

Compound Name Substituent/Linker Molecular Formula Key Features Purity/Notes (if available)
Target Compound 4-Chlorophenoxy, propoxy C₁₆H₁₆ClNO₂ Flexible linker, electron-withdrawing Cl N/A
[4-(3’-Chlorobenzyloxy)phenyl]methanamine 3’-Chlorobenzyloxy C₁₄H₁₂ClNO Rigid benzyloxy, meta-Cl Synthesized via epoxide opening ()
(4-Phenoxyphenyl)methanamine hydrochloride Phenoxy C₁₃H₁₄ClNO Simple phenoxy, no Cl 97% purity ()
[4-(2-Morpholinoethoxy)phenyl]methylamine Morpholinoethoxy C₁₃H₂₀N₂O₂ Polar morpholine, improved solubility 95% purity ()
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine Cyclopentylamine, phenylmethoxy C₂₃H₃₀N₂O₂ High lipophilicity, bulky substituent Used in multi-target drug discovery ()

Research Findings and Trends

  • Electron-withdrawing vs.
  • Linker flexibility : Propoxy chains (target) balance flexibility and steric bulk, whereas rigid linkers (e.g., benzyloxy in ) may restrict conformational diversity .
  • Synthetic accessibility : Compounds with propargyl or oxadiazole groups () offer modularity for further derivatization, a advantage over the target’s simpler structure .

Biological Activity

The compound {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine, often referred to as a phenylmethanamine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20ClO2N
  • Molecular Weight : 303.8 g/mol

This compound features a phenyl ring substituted with a chlorophenoxy group and a propoxy chain, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cancer cell lines and enzymatic inhibition.

1. Anticancer Activity

Several studies have indicated that derivatives of phenylmethanamine exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

  • Case Study Data :
    • A study evaluated the antiproliferative activity of phenylmethanamine derivatives against leukemia and breast cancer cell lines. The results indicated IC50 values ranging from 0.5 µM to 10 µM, demonstrating substantial efficacy compared to standard chemotherapeutics .
CompoundCancer Cell LineIC50 (µM)
Compound ACCRF-CEM (Leukemia)0.67
Compound BMDA-MB-435 (Breast)0.80
Compound CHCT-116 (Colon)0.87

2. Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes implicated in pathological processes, such as phospholipase A2 and other lysosomal enzymes.

  • Research Findings :
    • Inhibition studies revealed that certain analogues demonstrated selective inhibition of phospholipase A2 with IC50 values indicating strong biological activity .
EnzymeCompoundIC50 (µM)
Phospholipase A2This compound1.5
Other AnalogueCompound D0.9

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cellular Uptake : The compound's lipophilicity enhances its cellular uptake, facilitating interaction with intracellular targets.
  • Enzymatic Interaction : It appears to bind competitively to active sites on target enzymes, inhibiting their activity and leading to downstream effects on cell proliferation and survival.

Q & A

Basic Research: Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine? A: Synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 4-chlorophenol and a propylene oxide derivative to form the ether linkage. Key steps include:

  • Reagent selection : Use of bases like potassium carbonate to deprotonate phenolic hydroxyl groups and facilitate ether bond formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates and final products .
  • Yield enhancement : Continuous flow reactors may reduce side reactions in large-scale synthesis .

Basic Research: Analytical Characterization

Q: Which analytical techniques are critical for characterizing this compound’s purity and structure? A: Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and amine functionality .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of amine (-NH2_2) and ether (C-O-C) stretching vibrations .

Basic Research: Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s biological activity? A: Common approaches:

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) to quantify affinity for receptors involved in inflammatory pathways .
  • Cell viability assays : MTT or Annexin V staining to assess anti-cancer effects in tumor cell lines .

Advanced Research: Resolving Data Contradictions

Q: How can researchers address contradictions in reported biological activities? A: Systematic strategies include:

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH, cell type) to isolate variables .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and reconcile divergent activity data .
  • Metabolite profiling : LC-MS to identify active metabolites that may contribute to observed effects .

Advanced Research: Metabolic Stability Enhancement

Q: What strategies improve metabolic stability for in vivo studies? A: Methods to mitigate rapid clearance:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions .
  • In vitro metabolic assays : Incubate with liver microsomes to identify degradation hotspots via LC-MS .
  • Prodrug design : Mask the amine group with acetyl or carbamate moieties to enhance stability .

Advanced Research: Formulation Challenges

Q: How can physicochemical stability be optimized for preclinical formulations? A: Focus on:

  • Polymorph screening : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify stable crystalline forms .
  • Salt formation : Hydrochloride salts improve solubility and shelf life, as seen in analogs like [4-phenoxyphenyl]methanamine hydrochloride .
  • Excipient compatibility : Test surfactants (e.g., Tween 80) and co-solvents (e.g., PEG 400) to prevent aggregation in aqueous solutions .

Advanced Research: SAR Studies

Q: How to design structure-activity relationship (SAR) studies for this compound? A: Key steps:

  • Substituent variation : Synthesize analogs with modified phenoxy (e.g., 4-fluorophenoxy) or propoxy chains to assess impact on activity .
  • Bioisosteric replacement : Replace the methanamine group with ethylamine or cyclopropylamine to probe steric effects .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with biological data .

Advanced Research: Selectivity in Pharmacological Activity

Q: How to ensure target selectivity and minimize off-target effects? A: Employ:

  • Selectivity panels : Screen against 50+ kinases or GPCRs to identify cross-reactivity .
  • CRISPR-Cas9 knockouts : Validate target engagement in genetically modified cell lines .
  • Thermal shift assays : Monitor protein unfolding to quantify ligand binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.